3-(2-Chloropyridin-3-yl)propanoic acid
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Overview
Description
3-(2-Chloropyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloropyridine ring attached to a propanoic acid moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
One common method involves the reaction of 2-chloropyridine with acrylonitrile, followed by hydrolysis to yield the desired product . Industrial production methods often employ similar routes but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-Chloropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Chloropyridin-3-yl)propanoic acid has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyridine ring can bind to active sites, inhibiting enzyme activity or blocking receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-(2-Chloropyridin-3-yl)propanoic acid can be compared with other chloropyridine derivatives, such as:
2-Chloropyridine: Lacks the propanoic acid group, making it less versatile in certain synthetic applications.
3-Chloropyridine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
4-Chloropyridine: Another positional isomer with unique properties and uses. The presence of the propanoic acid group in this compound enhances its reactivity and broadens its application scope, making it a unique and valuable compound in various fields.
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKNTJOROSPHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-91-9 |
Source
|
Record name | 3-(2-chloropyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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